N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include a fluorophenyl derivative and a thienopyrimidine precursor. Key steps may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.
Acetamide formation: This is typically done through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thienopyrimidine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often exhibit unique pharmacokinetic properties.
Uniqueness
N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the combination of its fluorophenyl and thienopyrimidine moieties, which may confer specific biological activities and chemical properties not found in other compounds.
Biological Activity
N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Compound Overview
The molecular formula for this compound is C20H23N3O2S2, with a molecular weight of approximately 401.54 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.
Enzyme Inhibition
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant enzyme inhibition properties. For instance, similar compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's.
Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
N-(3-fluorophenyl)-2-{4-oxo-thieno[3,2-d]pyrimidin}acetamide | 10.4 | 7.7 |
Reference Standard (Donepezil) | 0.02 | 0.01 |
The presence of the fluorine atom in the para position has been associated with enhanced inhibitory activity against these enzymes, likely due to increased lipophilicity and stronger interactions with the enzyme active sites .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of N-(3-fluorophenyl)-2-{4-oxo-thieno[3,2-d]pyrimidin}acetamide against various cancer cell lines. Preliminary results suggest moderate cytotoxicity against breast cancer MCF-7 cells and Hek293 cells. The cytotoxicity was assessed using standard MTT assays to determine cell viability after treatment with varying concentrations of the compound.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
Hek293 | 18.0 |
These findings indicate potential for further development as an anticancer agent .
Antimicrobial Activity
Compounds containing thieno[3,2-d]pyrimidine moieties have also shown antimicrobial properties. Although specific data on N-(3-fluorophenyl)-2-{4-oxo-thieno[3,2-d]pyrimidin}acetamide is limited, related compounds have demonstrated effectiveness against various bacterial strains.
The mechanism by which N-(3-fluorophenyl)-2-{4-oxo-thieno[3,2-d]pyrimidin}acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key enzymes through hydrogen bonding and hydrophobic interactions facilitated by its structural components .
Case Studies and Research Findings
Recent studies have employed molecular docking simulations to predict the interaction profiles of this compound with target proteins. These simulations suggest that the fluorine substitution enhances binding affinity through increased electrostatic interactions with enzyme residues .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-2-7-21-16(23)15-13(6-8-24-15)20-17(21)25-10-14(22)19-12-5-3-4-11(18)9-12/h3-6,8-9H,2,7,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAAQDQKESBLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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